![molecular formula C10H19ClO2S B13197307 [4-(Propan-2-yl)cyclohexyl]methanesulfonyl chloride](/img/structure/B13197307.png)
[4-(Propan-2-yl)cyclohexyl]methanesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Propan-2-yl)cyclohexyl]methanesulfonyl chloride is a chemical compound with the molecular formula C₁₀H₁₉ClO₂S. It is used primarily in research and industrial applications due to its unique chemical properties. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable tool in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Propan-2-yl)cyclohexyl]methanesulfonyl chloride typically involves the reaction of [4-(Propan-2-yl)cyclohexyl]methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{[4-(Propan-2-yl)cyclohexyl]methanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to ensure high-quality product.
化学反应分析
Types of Reactions
[4-(Propan-2-yl)cyclohexyl]methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
科学研究应用
[4-(Propan-2-yl)cyclohexyl]methanesulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules to study protein function and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [4-(Propan-2-yl)cyclohexyl]methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles. The resulting products depend on the nature of the nucleophile and the reaction conditions. The molecular targets and pathways involved in its reactions are primarily determined by the specific application and the chemical environment.
相似化合物的比较
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride used in similar reactions.
Tosyl chloride: Another sulfonyl chloride with a toluene group, commonly used in organic synthesis.
Trifluoromethanesulfonyl chloride: A sulfonyl chloride with a trifluoromethyl group, known for its high reactivity.
Uniqueness
[4-(Propan-2-yl)cyclohexyl]methanesulfonyl chloride is unique due to its cyclohexyl group, which imparts different steric and electronic properties compared to other sulfonyl chlorides. This uniqueness allows for selective reactions and the formation of specific products that may not be achievable with other sulfonyl chlorides.
属性
分子式 |
C10H19ClO2S |
|---|---|
分子量 |
238.78 g/mol |
IUPAC 名称 |
(4-propan-2-ylcyclohexyl)methanesulfonyl chloride |
InChI |
InChI=1S/C10H19ClO2S/c1-8(2)10-5-3-9(4-6-10)7-14(11,12)13/h8-10H,3-7H2,1-2H3 |
InChI 键 |
OQRSEZDFVSAUJO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1CCC(CC1)CS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


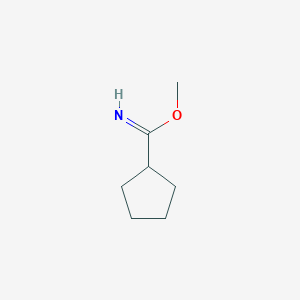
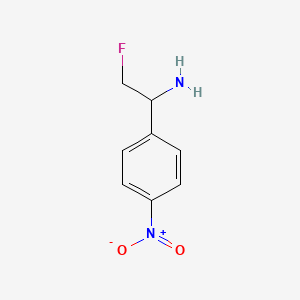


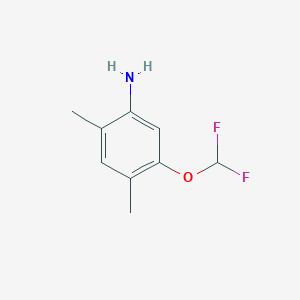
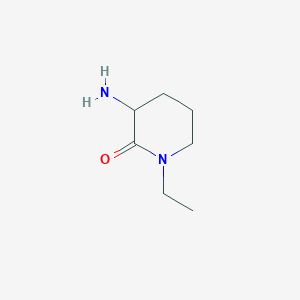
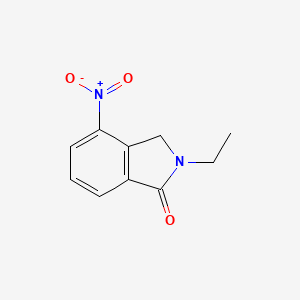
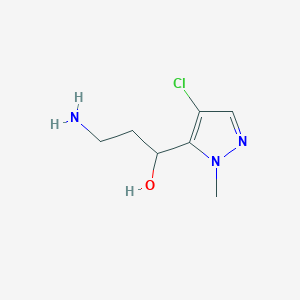
![3-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13197282.png)
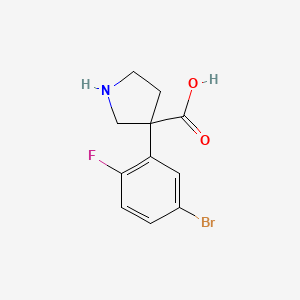
![1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13197294.png)
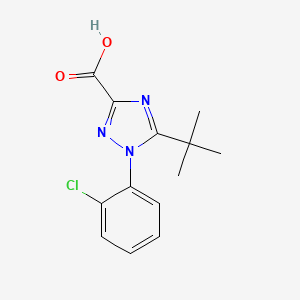
![2-(Chloromethyl)-2-(methoxymethyl)bicyclo[2.2.1]heptane](/img/structure/B13197304.png)
![2',2'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]](/img/structure/B13197305.png)
